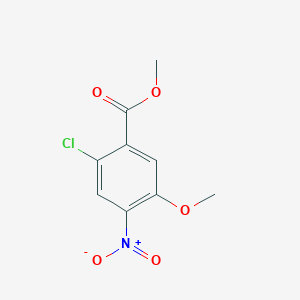

Methyl 2-chloro-5-methoxy-4-nitrobenzoate

Overview

Description

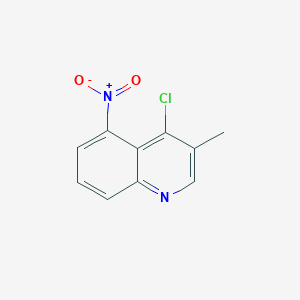

“Methyl 2-chloro-5-methoxy-4-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It has a molecular weight of 245.62 . The IUPAC name for this compound is methyl 4-chloro-5-methoxy-2-nitrobenzoate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClNO5/c1-15-8-3-5 (9 (12)16-2)7 (11 (13)14)4-6 (8)10/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Solvent and Solute Interactions

One study discusses the solubility and interaction of various solutes, including nitrobenzoic acids, in solvents like 2-methoxyethanol. This research can be relevant to understanding the solubility behavior of Methyl 2-chloro-5-methoxy-4-nitrobenzoate and its interactions with solvents, which is crucial for applications in chemistry and materials science (Hart et al., 2015).

Antimicrobial and Antifungal Activities

Several studies on compounds with methoxy, nitro, and chloro substitutions have shown potential antimicrobial and antifungal activities. These findings suggest that this compound could also be explored for similar biological activities, contributing to pharmaceutical and agricultural research (Vinusha et al., 2015).

Material Science and Polymer Research

Research on the synthesis and characterization of compounds for applications in material science, such as corrosion inhibitors and polymer dopants, is significant. Studies have synthesized and analyzed compounds with chloro, methoxy, and nitro groups for such purposes, indicating the potential for this compound in similar applications (Rbaa et al., 2019).

Organic Synthesis and Chemistry

The role of substituted benzoates in organic synthesis, including their reactions and transformations, is a critical area of research. Understanding these mechanisms can aid in the development of new synthetic pathways and the creation of novel compounds, which could include the synthesis and application of this compound in organic chemistry (Tian & Grivas, 1992).

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets .

Mode of Action

Nitro compounds, which this molecule belongs to, typically undergo reduction to form nitroso and hydroxylamine intermediates, which can further be reduced to amines . These reactions can lead to the formation of reactive oxygen species, causing oxidative stress .

Biochemical Pathways

Nitro compounds are known to interfere with various biochemical pathways, often leading to cytotoxic effects .

Result of Action

Nitro compounds are generally known for their potential to cause cellular damage through the generation of reactive oxygen species .

properties

IUPAC Name |

methyl 2-chloro-5-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)6(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVQUCAIJKTZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine](/img/structure/B2822740.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2822743.png)

![4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2822749.png)

![8-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid](/img/structure/B2822751.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2822753.png)

![Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B2822755.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822757.png)